JNJ-42041935

描述

属性

IUPAC Name |

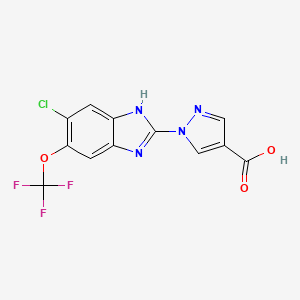

1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3N4O3/c13-6-1-7-8(2-9(6)23-12(14,15)16)19-11(18-7)20-4-5(3-17-20)10(21)22/h1-4H,(H,18,19)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHHASJVTYRJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)OC(F)(F)F)N=C(N2)N3C=C(C=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193383-09-3 | |

| Record name | JNJ-42041935 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193383093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-42041935 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4PPL01131 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-42041935: A Technical Guide to its Mechanism of Action as a Prolyl Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-42041935 is a potent, selective, and reversible small-molecule inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2][3] By inhibiting the degradation of HIF-α subunits, this compound leads to the stabilization and accumulation of HIF-1α, a master regulator of the cellular response to hypoxia.[4][5] This stabilization mimics a hypoxic state, leading to the transcriptional activation of hypoxia-responsive genes, most notably erythropoietin (EPO). This mechanism of action has demonstrated therapeutic potential in preclinical models for the treatment of anemia, particularly inflammation-induced anemia.[1][2][3]

Core Mechanism of Action: PHD Inhibition

This compound functions as a competitive inhibitor of the prolyl hydroxylase domain (PHD) enzymes, specifically PHD1, PHD2, and PHD3.[1][2] These enzymes are 2-oxoglutarate (2-OG) and iron-dependent dioxygenases that play a crucial role in the regulation of HIF-α stability. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α subunits. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation.

This compound competes with the co-substrate 2-oxoglutarate for binding to the active site of PHDs.[2][4] This competitive and reversible inhibition prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation in the cell, even under normal oxygen levels. The stabilized HIF-α then translocates to the nucleus, heterodimerizes with HIF-β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.

digraph "JNJ-42041935_Mechanism_of_Action" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

}

Experimental workflow for HIF-1α stabilization assay.

In Vivo Model of Inflammation-Induced Anemia

Objective: To evaluate the efficacy of this compound in a preclinical model of anemia of inflammation.

Methodology:

-

Animal Model: The model is typically induced in rats (e.g., Lewis rats) by the administration of peptidoglycan-polysaccharide (PGPS) from Streptococcus pyogenes. This induces a chronic inflammatory state that leads to the development of anemia.

-

Drug Administration: this compound is formulated for oral administration. Rats are treated daily with the compound (e.g., at a dose of 100 µmol/kg) or vehicle for a specified period (e.g., 14 days).[1][2]

-

Blood Sampling: Blood samples are collected at baseline and at various time points during the study.

-

Hematological Analysis: The following parameters are measured using an automated hematology analyzer:

-

Hemoglobin (Hb): To assess the severity of anemia.

-

Hematocrit (Hct): The percentage of red blood cells in the blood.

-

Reticulocyte count: To measure the rate of red blood cell production by the bone marrow.

-

Plasma Erythropoietin (EPO) Measurement: Plasma EPO levels are quantified using an ELISA kit to confirm the pharmacological effect of this compound on the primary target gene of HIF.

-

Data Analysis: The hematological parameters and EPO levels are compared between the vehicle-treated and this compound-treated groups to determine the efficacy of the compound in reversing the anemic state.

In Vivo Pharmacological Effects

In preclinical studies, oral administration of this compound has demonstrated significant hematopoietic effects. In a rat model of inflammation-induced anemia, daily administration of this compound (100 µmol/kg) for 14 days was effective in reversing the anemia.[2] A 5-day treatment in mice at the same dose resulted in a 2-fold increase in reticulocytes, a 2.3 g/dl increase in hemoglobin, and a 9% increase in hematocrit.[1] Furthermore, a single oral dose of 300 µmol/kg in mice led to a significant increase in plasma erythropoietin levels.[1] These findings underscore the potential of this compound as a therapeutic agent for anemia by stimulating endogenous erythropoietin production.

References

- 1. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (this compound), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]

An In-Depth Technical Guide to JNJ-42041935: A Potent Prolyl Hydroxylase Domain (PHD) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42041935 is a potent, selective, and reversible small-molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2] Developed through structure-based drug design, this compound has been investigated as a pharmacological tool to explore the therapeutic potential of PHD inhibition, particularly in the context of anemia.[2] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and effects in preclinical models.

Core Compound Details

| Property | Value |

| IUPAC Name | 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid |

| Molecular Formula | C₁₂H₆ClF₃N₄O₃ |

| Molecular Weight | 346.65 g/mol |

| CAS Number | 1193383-09-3 |

Mechanism of Action

This compound functions as a competitive inhibitor of 2-oxoglutarate, a key co-substrate for PHD enzymes.[2] Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation. By inhibiting PHDs, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. A primary target gene of interest is erythropoietin (EPO), a key hormone regulating red blood cell production.[3]

Biochemical and Cellular Activity

This compound is a potent inhibitor of the three main PHD isoforms: PHD1, PHD2, and PHD3. Its inhibitory activity has been quantified through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound against PHD Isoforms

| Target | pKi | pIC₅₀ |

| PHD1 (full-length) | 7.91 ± 0.04 | Not Reported |

| PHD2 (full-length) | 7.29 ± 0.05 | Not Reported |

| PHD3 (full-length) | 7.65 ± 0.09 | Not Reported |

| PHD2₁₈₁₋₄₁₇ | Not Reported | 7.0 ± 0.03 |

Data sourced from MedchemExpress and TargetMol.[1][3]

Selectivity Profile

This compound exhibits significant selectivity for PHD enzymes over the structurally related Factor Inhibiting HIF (FIH), another 2-oxoglutarate-dependent oxygenase that regulates HIF-1α activity. It is reported to be over 100-fold more selective for PHDs compared to FIH.[4][5] While it is stated to have minimal affinity against a broader panel of kinases and other enzymes, detailed quantitative data from such screenings are not publicly available.

Preclinical In Vivo Efficacy

The primary preclinical application of this compound has been in models of anemia, particularly inflammation-induced anemia.

Table 2: Hematological Effects of this compound in a Rat Model of Inflammation-Induced Anemia

| Parameter | Treatment Group | Result |

| Reticulocyte Count | This compound (100 µmol/kg, p.o., 5 days) | 2-fold increase |

| Hemoglobin | This compound (100 µmol/kg, p.o., 5 days) | 2.3 g/dl increase |

| Hematocrit | This compound (100 µmol/kg, p.o., 5 days) | 9% increase |

| Anemia Reversal | This compound (100 µmol/kg, p.o., 14 days) | Effective |

| Anemia Reversal | Erythropoietin | No effect |

Data sourced from MedchemExpress.[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as half-life, Cmax, AUC, and bioavailability, are not extensively reported in publicly available literature. Early discovery efforts have alluded to suboptimal pharmacokinetic properties, which may have limited its clinical development.

Experimental Protocols

In Vitro PHD2 Inhibition Assay (Representative Protocol)

This protocol is a generalized procedure for determining the IC₅₀ of an inhibitor against PHD2.

-

Reagent Preparation :

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Prepare stock solutions of recombinant human PHD2, a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), 2-oxoglutarate, ferrous iron (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O), and ascorbate.

-

Prepare a serial dilution of this compound in DMSO.

-

-

Enzyme and Inhibitor Pre-incubation :

-

In a microplate, add the reaction buffer, PHD2 enzyme, and the serially diluted this compound.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation :

-

Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide, 2-oxoglutarate, ferrous iron, and ascorbate.

-

-

Reaction Incubation :

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination :

-

Stop the reaction by adding a quenching agent, such as EDTA or a strong acid (e.g., trifluoroacetic acid).

-

-

Detection :

-

The extent of HIF-1α peptide hydroxylation can be measured using various methods, including:

-

Antibody-based detection : Using an antibody specific for the hydroxylated proline residue.

-

Mass Spectrometry : Directly measuring the mass change of the peptide substrate.

-

-

-

Data Analysis :

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Model of Inflammation-Induced Anemia in Rats (Representative Protocol)

This protocol outlines a general procedure for inducing and treating inflammation-induced anemia in a rat model.

-

Animal Model :

-

Use an appropriate rat strain (e.g., Lewis rats).

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

-

Induction of Anemia :

-

Induce inflammation and subsequent anemia by administering an inflammatory agent. A common method is the subcutaneous injection of peptidoglycan-polysaccharide (PG-PS) or Complete Freund's Adjuvant (CFA).[6]

-

-

Treatment :

-

After a period to allow for the development of anemia (e.g., 7-14 days), divide the animals into treatment and control groups.

-

Administer this compound orally at the desired dose (e.g., 100 µmol/kg) daily for the specified duration (e.g., 14 days).[2]

-

Administer the vehicle to the control group.

-

-

Monitoring :

-

Collect blood samples at regular intervals (e.g., weekly) via a suitable method (e.g., tail vein).

-

Analyze the blood for hematological parameters, including hemoglobin, hematocrit, and reticulocyte count.

-

-

Endpoint Analysis :

-

At the end of the study, collect terminal blood samples for final analysis.

-

Plasma may be collected to measure erythropoietin levels.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PHD enzymes. Its ability to stabilize HIF-1α and stimulate erythropoiesis in preclinical models underscores the therapeutic potential of PHD inhibition for the treatment of anemia. While its own clinical development may be limited, it remains a valuable pharmacological tool for researchers investigating the HIF pathway and its role in various physiological and pathological processes. Further research into the broader downstream effects of this compound on HIF-1α target genes could provide additional insights into the multifaceted roles of this signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (this compound), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. HIF-PHD Inhibitor II, this compound The HIF-PHD Inhibitor II, this compound controls the biological activity of HIF-PHD. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Animal Models of Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-42041935: A Technical Guide to HIF-1α Stabilization via Prolyl Hydroxylase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-42041935, a potent and selective small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. This compound stabilizes the alpha subunit of HIF-1 (HIF-1α), a master regulator of the cellular response to low oxygen, offering therapeutic potential in conditions such as anemia and inflammatory diseases.[1] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: PHD Inhibition

Under normal oxygen conditions (normoxia), HIF-1α is continuously targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, which allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind and mediate its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited due to the lack of its co-substrate, oxygen. This leads to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes involved in angiogenesis, erythropoiesis, and metabolism.

This compound is a 2-oxoglutarate competitive, reversible inhibitor of PHD enzymes.[1][2] By binding to the active site of PHDs, it mimics the hypoxic state, leading to the stabilization of HIF-1α even in the presence of normal oxygen levels. This compound exhibits non-selective inhibition of all PHD isoforms, which is believed to be crucial for stimulating hepatic erythropoietin (EPO) production.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against PHD Isoforms and FIH

| Target Enzyme | Inhibition Constant (pKi) | pIC50 |

| PHD1 | 7.91 ± 0.04[2][4] | - |

| PHD2 | 7.29 ± 0.05[2][4] | 7.0 ± 0.03 (for PHD2181–417)[4][5] |

| PHD3 | 7.65 ± 0.09[2][4] | - |

| FIH (Factor Inhibiting HIF) | - | ~ 4 (>100-fold selectivity over PHDs)[2] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosing Regimen | Key Findings |

| Inflammation-induced anemia in rats | 100 µmol/kg, once daily for 14 days | Effective in reversing anemia[1][4] |

| Normal Balb/C mice | 100 µmol/kg, once daily for 5 days | 2-fold increase in reticulocytes, 2.3 g/dl increase in hemoglobin, 9% increase in hematocrit[4][5] |

| Diabetic and non-diabetic C57BL/6J mice with induced abdominal aortic aneurysm | 150 mmol/kg, daily for 14 days | Reduced impairment of experimental AAA progression in hyperglycemic mice[6] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the core signaling pathway and experimental workflows.

Caption: HIF-1α Stabilization Pathway.

Caption: In Vitro Experimental Workflows.

Detailed Experimental Protocols

PHD Enzyme Inhibition Assay

This protocol outlines the general steps for determining the inhibitory potency of this compound against PHD enzymes.

-

Enzyme and Substrate Preparation: Purified, full-length recombinant human PHD1, PHD2, and PHD3 enzymes are used. A synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain is used as a substrate, along with [2-¹⁴C]2-oxoglutarate.

-

Compound Incubation: this compound is pre-incubated with the respective PHD enzyme in a reaction buffer containing FeNH₄SO₄.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the HIF-1α peptide and [2-¹⁴C]2-oxoglutarate.

-

Reaction Termination and Detection: After a defined incubation period, the reaction is stopped. The amount of hydroxylated HIF-1α peptide is quantified, often through methods that can separate the radiolabeled product.

-

Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated. The inhibition constant (Ki) is determined from the IC50 values using the Cheng-Prusoff equation.

FIH Inhibition Assay

To assess selectivity, the inhibitory activity against the structurally related Factor Inhibiting HIF (FIH) is measured.[4][5]

-

Enzyme and Substrate: Purified glutathione transferase-tagged full-length FIH and a synthetic HIF-1α peptide (residues Asp788 to Leu822) are used.[4][5]

-

Incubation: Compounds are preincubated with 17.1 nM FIH for 30 minutes.[4][5]

-

Reaction: A 10-minute incubation is performed with 1 µM [2-¹⁴C]2-oxoglutarate in the presence of 10 µM FeNH₄SO₄ in the reaction buffer.[4][5]

-

Analysis: The level of inhibition is determined by quantifying the formation of the hydroxylated product.

Cell-Based HIF-1α Stabilization Assay

This protocol describes the evaluation of this compound's ability to stabilize HIF-1α in a cellular context.

-

Cell Culture: Human hepatoma (Hep3B) cells are cultured under standard conditions.[2]

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 4, 8, or 12 hours).[7]

-

Cell Lysis: After treatment, cells are lysed to extract total protein.

-

Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for HIF-1α.

-

Detection and Analysis: A secondary antibody conjugated to a detection enzyme is used for visualization. The intensity of the HIF-1α band is quantified using densitometry to determine the relative increase in HIF-1α levels compared to untreated controls.[7]

In Vivo Anemia Model in Rats

This protocol details the assessment of this compound's efficacy in an animal model of inflammation-induced anemia.

-

Anemia Induction: Anemia is induced in rats through a method that mimics chronic inflammation.

-

Compound Administration: this compound is administered orally to the rats at a dose of 100 µmol/kg once daily for 14 days.[1][4] A control group receives a vehicle.

-

Blood Sample Collection: Blood samples are collected at baseline and at specified time points during and after the treatment period.

-

Hematological Analysis: Key hematological parameters, including hemoglobin levels, hematocrit, and reticulocyte counts, are measured to assess the reversal of anemia.[4][5]

Conclusion

This compound is a well-characterized, potent inhibitor of PHD enzymes that effectively stabilizes HIF-1α. Its ability to induce erythropoietin and reverse anemia in preclinical models highlights its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on HIF pathway modulators. Further investigation into the long-term effects and clinical applications of PHD inhibitors like this compound is warranted.

References

- 1. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (this compound), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]

- 6. Treatment with the Prolyl Hydroxylase Inhibitor JNJ Promotes Abdominal Aortic Aneurysm Progression in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

JNJ-42041935: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42041935 is a potent, selective, and reversible small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. Developed through a structure-based drug design program, it acts as a 2-oxoglutarate competitive inhibitor, effectively stabilizing HIF-α subunits and activating the hypoxia signaling pathway. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, summarizing key in vitro and in vivo data. It details the experimental protocols for its characterization and visualizes the underlying biological pathways and developmental logic. While this compound has demonstrated significant efficacy in animal models of anemia, detailed pharmacokinetic data and its clinical development status are not publicly available.

Introduction

The hypoxia-inducible factor (HIF) signaling pathway is a critical regulator of the cellular response to low oxygen levels. The stability of the HIF-1α subunit is primarily controlled by a family of 2-oxoglutarate (2-OG) dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.

Inhibition of PHDs presents a therapeutic strategy to mimic a hypoxic response, thereby upregulating the production of endogenous erythropoietin (EPO) and offering a potential treatment for anemia, particularly in the context of chronic kidney disease and inflammation. This compound, a benzimidazolopyrazole compound, emerged from a structure-based drug design initiative to identify potent and selective PHD inhibitors.

Discovery and Design

This compound was identified and optimized through a structure-based drug design (SBDD) approach. This strategy involved leveraging the crystal structure of PHD2 to design molecules that could effectively compete with the co-substrate 2-oxoglutarate at the enzyme's active site. The benzimidazole-pyrazole scaffold was developed to achieve high-affinity binding and selectivity.

Mechanism of Action

This compound functions as a competitive inhibitor at the 2-oxoglutarate binding site of PHD enzymes. By blocking PHD activity, it prevents the hydroxylation of HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which then dimerizes with HIF-1β, translocates to the nucleus, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including erythropoietin (EPO).

Quantitative Data

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Value | Reference |

| PHD1 (full-length) | pKi | 7.91 ± 0.04 | [1] |

| PHD2 (full-length) | pKi | 7.29 ± 0.05 | [1] |

| PHD3 (full-length) | pKi | 7.65 ± 0.09 | [1] |

| PHD2 (181-417) | pIC50 | 7.0 ± 0.03 | [1] |

| FIH | pIC50 | ~ 4 |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Anemia

| Treatment Group | Dosing Regimen | Change in Hemoglobin | Change in Hematocrit | Change in Reticulocytes | Reference |

| This compound | 100 µmol/kg p.o. daily for 5 days | +2.3 g/dL | +9% | 2-fold increase | [1] |

| This compound | 100 µmol/kg p.o. daily for 14 days | Reversal of inflammation-induced anemia | - | - | [1] |

| Erythropoietin | 50 µg/kg i.p. | No effect | - | - | [1] |

Experimental Protocols

PHD Enzyme Inhibition Assay (Representative)

This protocol is based on the general methodology for PHD inhibition assays and the specific details provided for the related FIH assay. For the exact protocol, refer to Barrett et al., 2011.

-

Enzyme and Substrate Preparation : Recombinant full-length human PHD1, PHD2, and PHD3 are expressed and purified. A synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α is used as the substrate.

-

Reaction Mixture : The assay is typically performed in a buffer containing HEPES, FeSO₄, and ascorbate.

-

Inhibition Assessment :

-

Varying concentrations of this compound are pre-incubated with the PHD enzyme.

-

The reaction is initiated by the addition of the HIF-1α peptide and 2-oxoglutarate (one of which is often radiolabeled or part of a fluorescence-based detection system).

-

The reaction is allowed to proceed at a controlled temperature and is then quenched.

-

-

Detection : The extent of proline hydroxylation is quantified. This can be achieved through various methods, such as capturing the hydroxylated peptide and measuring incorporated radioactivity or using an antibody-based detection system (e.g., ELISA, TR-FRET).

-

Data Analysis : IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. pKᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Factor Inhibiting HIF (FIH) Inhibition Assay

-

Reagents : Purified glutathione transferase-tagged full-length FIH (amino acids 1-350) at 17.1 nM, a synthetic HIF-1α peptide (residues Asp788 to Leu822), 1 µM [2-¹⁴C]2-oxoglutarate, and 10 µM FeNH₄SO₄ in a reaction buffer.[1]

-

Procedure :

-

Analysis : The level of inhibition is determined by quantifying the amount of incorporated radiolabel.

HIF-1α Stabilization in Cell Culture (Representative)

-

Cell Culture : Human hepatoma (Hep3B) cells are cultured in appropriate media under standard conditions (37°C, 5% CO₂).

-

Treatment : Cells are treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours).

-

Cell Lysis : Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting :

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for HIF-1α.

-

A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Pharmacokinetics and Clinical Development

Detailed pharmacokinetic parameters for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively reported in the public domain. Similarly, there is no public record of this compound entering clinical trials. The development may have been discontinued in the preclinical or early clinical stages, or the compound may have served as a scaffold for the development of other PHD inhibitors.

Conclusion

This compound is a well-characterized preclinical tool compound that potently and selectively inhibits PHD enzymes. Its discovery through structure-based drug design highlights a successful approach to targeting the 2-oxoglutarate binding site of this enzyme class. The compound's ability to stabilize HIF-1α and stimulate erythropoiesis in vivo underscores the therapeutic potential of PHD inhibition for the treatment of anemia. While its own path to clinical application is unclear, the data generated from the study of this compound have contributed to the broader understanding and development of HIF-PHD inhibitors as a therapeutic class.

References

-

Barrett, T. D., et al. (2011). Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (this compound), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor. Molecular Pharmacology, 79(6), 910-920.

-

MedchemExpress Product Page: this compound.

-

TargetMol Product Page: this compound.

References

JNJ-42041935: A Comprehensive Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42041935 is a potent, cell-permeable, and selective inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2][3] By inhibiting PHDs, this compound stabilizes HIF-α, a key transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia). This stabilization leads to the transcription of various genes involved in erythropoiesis, angiogenesis, and cell metabolism.[4] This document provides an in-depth technical guide on the target selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Target Selectivity Profile

This compound is a competitive inhibitor with respect to the 2-oxoglutarate co-substrate of PHD enzymes.[1][2] The compound exhibits potent inhibition of the three main PHD isoforms (PHD1, PHD2, and PHD3).

Primary Target Affinity

The inhibitory potency of this compound against the full-length human PHD isoforms is summarized in the table below. The data are presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Target | pKi (mean ± SEM) | Ki (nM) |

| PHD1 | 7.91 ± 0.04 | 12.3 |

| PHD2 | 7.29 ± 0.05 | 51.3 |

| PHD3 | 7.65 ± 0.09 | 22.4 |

Data sourced from multiple references.[2][5][6]

Off-Target Selectivity

This compound demonstrates high selectivity for PHD enzymes over the structurally related asparaginyl hydroxylase, Factor Inhibiting HIF (FIH).[2][3] The compound also shows minimal affinity for a wide range of other enzymes, receptors, and ion channels at concentrations up to 10 µM.

Factor Inhibiting HIF (FIH)

| Target | pIC50 | IC50 (µM) | Selectivity vs. PHD2 |

| FIH | ~ 4 | ~ 100 | >100-fold |

Data sourced from multiple references.[2][3]

Broad Panel Selectivity

This compound has been evaluated against a panel of other potential off-targets. At concentrations of 1 and 10 μM, the compound exhibited minimal inhibitory activity against a wide range of receptors, enzymes, and kinases. While specific quantitative data from a comprehensive commercial panel screening is not publicly available, the consistent reporting of high selectivity underscores its focused mechanism of action.[5][6][7]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PHD enzymes, which leads to the stabilization and activation of HIF-1α. The following diagram illustrates this signaling pathway.

Caption: Mechanism of HIF-1α stabilization by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the target selectivity of this compound.

In Vitro PHD Enzyme Inhibition Assay

This assay determines the potency of this compound against purified PHD enzymes. A variety of methods can be employed, with a common approach being the detection of a reaction product or the consumption of a co-substrate. Below is a representative protocol based on a colorimetric method that measures the consumption of the co-substrate 2-oxoglutarate.

Caption: Workflow for an in vitro PHD enzyme inhibition assay.

Protocol Details:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5.

-

Enzyme: Recombinant human PHD1, PHD2, or PHD3.

-

Substrate: A synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.

-

Co-substrates and Co-factors: 2-oxoglutarate, L-ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O.

-

Test Compound: this compound dissolved in DMSO and serially diluted.

-

-

Assay Procedure:

-

The PHD enzyme is pre-incubated with varying concentrations of this compound in the assay buffer containing ascorbate and Fe(II) for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the HIF-1α peptide substrate and 2-oxoglutarate.

-

The reaction is allowed to proceed at 37°C for a specific time (e.g., 20-60 minutes).

-

The reaction is terminated by the addition of an acid, such as perchloric acid.

-

-

Detection and Analysis:

-

The amount of remaining 2-oxoglutarate is determined by a colorimetric method.

-

The percentage of inhibition is calculated for each concentration of this compound relative to a DMSO control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

In Vitro FIH Inhibition Assay

This assay measures the inhibitory activity of this compound against FIH, often using a radiolabeled co-substrate.

Caption: Workflow for a radiolabeled FIH inhibition assay.

Protocol Details:

-

Reagent Preparation:

-

Assay Procedure:

-

Detection and Analysis:

-

The released [¹⁴C]O₂ is captured and quantified by liquid scintillation counting.

-

The IC50 value is determined from the concentration-response curve.

-

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay confirms the ability of this compound to stabilize HIF-1α in a cellular context.

Caption: Workflow for Western blot analysis of HIF-1α stabilization.

Protocol Details:

-

Cell Culture and Treatment:

-

Cells (e.g., HeLa or Hep3B) are cultured to approximately 80% confluency.

-

Cells are treated with a range of this compound concentrations for a specified time (e.g., 4-24 hours).

-

-

Protein Extraction and Quantification:

-

Cells are harvested and lysed to obtain either whole-cell lysates or nuclear extracts.

-

Protein concentration is determined using a standard method like the BCA assay.

-

-

Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk in TBST).

-

The membrane is incubated with a primary antibody specific for HIF-1α, followed by an HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or lamin) should be used to ensure equal protein loading.

-

Conclusion

This compound is a potent and highly selective inhibitor of the PHD family of enzymes. Its well-defined target profile, with minimal off-target activity, makes it a valuable tool for investigating the physiological and pathological roles of HIF stabilization. The experimental protocols outlined in this guide provide a framework for the continued study and characterization of this and other PHD inhibitors.

References

- 1. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 3. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (this compound), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. docs.abcam.com [docs.abcam.com]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]

An In-depth Technical Guide to the Biological Effects of JNJ-42041935

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42041935 is a potent, selective, and reversible small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting the degradation of HIF-α subunits, this compound leads to the stabilization and accumulation of HIF-1α, a master regulator of the cellular response to hypoxia. This activity subsequently modulates the transcription of various genes involved in erythropoiesis, iron metabolism, and angiogenesis. This technical guide provides a comprehensive overview of the biological effects of this compound, detailing its mechanism of action, quantitative pharmacological data, and in-depth experimental methodologies.

Core Mechanism of Action: HIF Prolyl Hydroxylase Inhibition

Under normoxic conditions, PHD enzymes (PHD1, PHD2, and PHD3) hydroxylate specific proline residues on HIF-α subunits. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. This compound acts as a competitive inhibitor of 2-oxoglutarate, a key cofactor for PHD enzymes, thereby preventing the hydroxylation of HIF-α.[1] This inhibition stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of target genes.

Quantitative Pharmacological Data

The inhibitory potency of this compound against PHD isoforms has been determined through various in vitro assays. Additionally, its biological effects have been quantified in in vivo animal models.

Table 1: In Vitro Inhibitory Activity of this compound against PHD Isoforms

| Target Enzyme | pKi | IC₅₀ | Assay Method |

| PHD1 | 7.91 ± 0.04 | - | Enzyme Inhibition Assay |

| PHD2 | 7.29 ± 0.05 | - | Enzyme Inhibition Assay |

| PHD3 | 7.65 ± 0.09 | - | Enzyme Inhibition Assay |

| FIH | ~4 (pIC₅₀) | >100-fold selective vs. PHDs | Enzyme Inhibition Assay |

Data sourced from multiple studies. pKi values represent the negative logarithm of the inhibition constant.

Table 2: In Vivo Hematological Effects of this compound in a Rat Model of Anemia

| Animal Model | Treatment | Duration | Key Findings |

| Inflammation-induced anemia in rats | 100 µmol/kg, oral, once daily | 14 days | Effective in reversing anemia |

| Normal mice | 100 µmol/kg, oral, once daily | 5 days | ~2-fold increase in reticulocytes~2.3 g/dL increase in hemoglobin~9% increase in hematocrit |

Data represents approximate changes observed in preclinical studies.[2]

Detailed Experimental Protocols

In Vitro PHD Enzyme Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the inhibitory activity of compounds like this compound against PHD enzymes, based on commonly used AlphaScreen technology.

Objective: To quantify the IC₅₀ of this compound for PHD1, PHD2, and PHD3.

Materials:

-

Recombinant human PHD1, PHD2, or PHD3

-

Biotinylated HIF-1α peptide substrate

-

This compound

-

2-oxoglutarate

-

FeSO₄

-

Ascorbic acid

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Tween-20)

-

AlphaScreen Glutathione Donor Beads

-

AlphaScreen Streptavidin Acceptor Beads

-

384-well microplates

-

Plate reader capable of AlphaScreen detection

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the PHD enzyme, FeSO₄, and ascorbic acid.

-

Add the this compound serial dilutions to the wells.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of the biotinylated HIF-1α peptide and 2-oxoglutarate.

-

Incubate for a specific duration (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA and the AlphaScreen beads.

-

Incubate in the dark for 60 minutes to allow for bead binding.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC₅₀ values from the resulting dose-response curves.

References

Mechanism of Action: PHD Inhibition and HIF-1α Stabilization

JNJ-42041935 is a potent and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, playing a significant role in the stimulation of erythropoiesis. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

This compound functions as a competitive inhibitor of PHD enzymes, specifically PHD1, PHD2, and PHD3.[1][2][3] These enzymes are crucial regulators of the Hypoxia-Inducible Factor (HIF-1α) signaling pathway. In normoxic conditions (normal oxygen levels), PHDs hydroxylate proline residues on the HIF-1α subunit, targeting it for ubiquitination and subsequent degradation by the proteasome.

By inhibiting PHDs, this compound prevents the degradation of HIF-1α, leading to its accumulation and stabilization.[3][4] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. A key target gene in the context of erythropoiesis is erythropoietin (EPO). The upregulation of EPO gene expression leads to increased secretion of EPO, a hormone that stimulates the production of red blood cells in the bone marrow.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies evaluating the effect of this compound on erythropoiesis.

Table 1: In Vitro PHD Inhibition by this compound

| Enzyme | pKi |

| PHD1 | 7.91 ± 0.04 |

| PHD2 | 7.29 ± 0.05 |

| PHD3 | 7.65 ± 0.09 |

Source:[1]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Anemia

| Treatment Group | Dose and Duration | Change in Reticulocytes | Change in Hemoglobin | Change in Hematocrit |

| This compound | 100 µmol/kg, p.o., once daily for 5 days | 2-fold increase | +2.3 g/dl | +9% |

Table 3: Effect of this compound in a Rat Model of Inflammation-Induced Anemia

| Treatment Group | Dose and Duration | Outcome |

| This compound | 100 µmol/kg, p.o., once daily for 14 days | Effective in reversing anemia |

| Erythropoietin | 50 µg/kg, i.p. | No effect |

Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound stimulates erythropoiesis.

Caption: this compound inhibits PHD, leading to HIF-1α stabilization and increased EPO production.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

PHD Inhibition Assay

Objective: To determine the inhibitory potency of this compound against PHD enzymes.

Methodology:

-

Recombinant human PHD1, PHD2, and PHD3 enzymes are used.

-

The assay is performed in a buffer containing a peptide substrate derived from HIF-1α.

-

The hydroxylation of the substrate by the PHD enzyme is measured.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The pKi values are calculated from the concentration-response curves.

In Vivo Model of Anemia in Rats

Objective: To evaluate the in vivo efficacy of this compound in stimulating erythropoiesis.

Methodology:

-

Anemia is induced in rats through a specific experimental model (e.g., through phlebotomy or administration of an anemia-inducing agent).

-

A baseline blood sample is collected to measure hematological parameters (hemoglobin, hematocrit, reticulocytes).

-

This compound is administered orally at a dose of 100 µmol/kg once daily for a specified period (e.g., 5 or 14 days).[1][5]

-

A control group receives a vehicle.

-

Blood samples are collected at specified time points during and after the treatment period.

-

Hematological parameters are analyzed to assess the effect of this compound on red blood cell production.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the in vivo efficacy of this compound.

Caption: Workflow for assessing the in vivo erythropoietic effects of this compound.

References

- 1. Hypoxia-Inducible Factors Link Iron Homeostasis and Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (this compound), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

JNJ-42041935: A Technical Guide to its Role in Angiogenesis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42041935 is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] By inhibiting the degradation of HIF-1α, a master regulator of the cellular response to hypoxia, this compound has emerged as a valuable tool for investigating the physiological and pathological processes regulated by the HIF pathway, including angiogenesis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in angiogenesis studies, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, the alpha subunit of HIF-1 is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound acts as a competitive inhibitor of the 2-oxoglutarate binding site of PHD enzymes, preventing the hydroxylation of HIF-1α.[1] This stabilization of HIF-1α allows it to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a suite of genes involved in angiogenesis, most notably Vascular Endothelial Growth Factor (VEGF).[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against PHD Isoforms

| Target | pKi (mean ± SD) | pIC50 (mean ± SD) |

| PHD1 | 7.91 ± 0.04[2] | - |

| PHD2 | 7.29 ± 0.05[2] | 7.0 ± 0.03 (for PHD2181–417)[2] |

| PHD3 | 7.65 ± 0.09[2] | - |

| FIH | ~ 4[5] | - |

Table 2: In Vivo Effects of this compound in Animal Models

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Inflammation-induced anemia in rats | 100 µmol/kg, p.o., once daily for 14 days | Effective in reversing anemia.[1][2] | [1][2] |

| Inflammation-induced anemia in rats | 100 µmol/kg, p.o., for 5 consecutive days | 2-fold increase in reticulocytes, 2.3 g/dl increase in hemoglobin, 9% increase in hematocrit.[2] | [2] |

| Abdominal Aortic Aneurysm in diabetic mice | 150 mmol/kg, daily for 14 days | Augmented neo-angiogenesis (increased capillary density and length).[6] | [6] |

| Healthy Balb/C mice | Single oral dose of 300 µmol/kg | 2.2 ± 0.3-fold increase in peritoneal bioluminescence (reporter for HIF activity) after 2 hours.[7] | [7] |

Key Experimental Protocols

In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Basement Membrane Extract (e.g., Matrigel®)

-

This compound (solubilized in DMSO)

-

96-well culture plates

-

Calcein AM (for visualization)

-

Inverted fluorescence microscope

Protocol:

-

Preparation of Basement Membrane Matrix: Thaw the basement membrane extract on ice overnight. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate. Ensure even coating of the well bottom. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.[1][6][8]

-

Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 105 cells/mL.

-

Treatment with this compound: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be kept below 0.1%.

-

Assay Initiation: Add 100 µL of the HUVEC suspension to each well of the solidified matrix-coated plate. Immediately add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., VEGF).

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4-18 hours.[8]

-

Visualization and Quantification:

-

After incubation, carefully remove the culture medium.

-

Wash the cells gently with PBS.

-

Add Calcein AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.[1]

-

Visualize the tube-like structures using an inverted fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

-

In Vivo Angiogenesis: Murine Model of Abdominal Aortic Aneurysm (AAA)

This protocol, adapted from a study on diabetic mice, assesses the effect of this compound on neo-angiogenesis in a disease context.[6]

Materials:

-

Male C57BL/6J mice

-

This compound

-

Vehicle control

-

Surgical instruments for AAA induction

-

Histology equipment and reagents

-

Antibodies for immunohistochemistry (e.g., against CD31 for endothelial cell staining)

Protocol:

-

Animal Model: Induce diabetes in mice if required for the specific study aims. Induce AAA via intra-aortic elastase infusion.[6]

-

Drug Administration: Administer this compound (e.g., 150 mmol/kg) or vehicle daily via oral gavage, starting one day prior to AAA induction and continuing for 14 days.[6]

-

Assessment of Angiogenesis:

-

At the end of the treatment period, euthanize the animals and perfuse the vasculature.

-

Harvest the aortic tissue and fix in formalin for paraffin embedding.

-

Perform histological staining (e.g., Hematoxylin and Eosin) to visualize the general tissue morphology.

-

Perform immunohistochemistry using an endothelial cell marker (e.g., CD31) to identify blood vessels.

-

Quantify neo-angiogenesis by measuring capillary density and capillary length in the aortic wall using image analysis software.[6]

-

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits PHD, stabilizing HIF-1α to promote VEGF gene transcription.

Caption: Workflow for assessing this compound's effect on in vitro angiogenesis.

Conclusion

This compound is a well-characterized and potent inhibitor of PHD enzymes, making it an invaluable research tool for studying HIF-1α-mediated angiogenesis. Its ability to stabilize HIF-1α and upregulate pro-angiogenic factors like VEGF has been demonstrated in both in vitro and in vivo settings. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at further elucidating the role of the HIF pathway in angiogenesis and exploring its therapeutic potential.

References

- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. The pro-angiogenic role of hypoxia inducible factor stabilizer FG-4592 and its application in an in vivo tissue engineering chamber model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. promocell.com [promocell.com]

- 7. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

Preclinical Profile of JNJ-42041935: A Potent and Selective HIF Prolyl Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of JNJ-42041935, a novel small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] Developed through structure-based drug design, this compound has been investigated for its potential in treating anemia and other conditions where stabilization of HIF is beneficial.[1] This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the core signaling pathway and experimental workflows.

Core Mechanism of Action

This compound is a potent, 2-oxoglutarate competitive, and reversible inhibitor of PHD enzymes.[1][2] Under normoxic conditions, PHD enzymes hydroxylate HIF-α subunits, leading to their rapid degradation. By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of target genes, including erythropoietin (EPO).[2][3] This mechanism offers a therapeutic strategy for conditions like anemia.[1]

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through in vitro enzyme inhibition assays and in vivo animal models.

In Vitro Enzyme Inhibition

This compound is a potent inhibitor of PHD isoforms 1, 2, and 3.[4] It exhibits greater than 100-fold selectivity for HIF-PHDs over the related factor-inhibiting HIF (FIH).[5][6]

| Target Enzyme | Inhibition Constant (pKi) | pIC50 |

| PHD1 | 7.91 ± 0.04[4] | - |

| PHD2 | 7.29 ± 0.05[4] | 7.0 ± 0.03[4][7] |

| PHD3 | 7.65 ± 0.09[4] | - |

| FIH | - | ~ 4[6] |

In Vivo Efficacy in a Rat Model of Anemia

In a rat model of inflammation-induced anemia, oral administration of this compound demonstrated significant hematopoietic effects.[1][4]

| Treatment Group | Dose | Duration | Key Findings |

| This compound | 100 µmol/kg, once daily | 14 days | Effective in reversing inflammation-induced anemia.[1][4] |

| Erythropoietin Receptor Agonist | 50 µg/kg, i.p. | Intermittent, high doses | No effect on inflammation-induced anemia.[1][4] |

| This compound | 100 µmol/kg, p.o. | 5 consecutive days | 2-fold increase in reticulocytes, 2.3 g/dl increase in hemoglobin, and a 9% increase in hematocrit.[4][7] |

In Vivo Effects in Mice

Studies in Balb/C mice further confirmed the biological activity of this compound.

| Dose | Route of Administration | Key Findings |

| 30, 100, and 300 µmol/kg | Oral | Dose-dependent increase in plasma erythropoietin concentration 6 hours after administration.[4] |

| 300 µmol/kg | Oral | A 2.2 ± 0.3-fold increase in peritoneal bioluminescence 2 hours after administration in luciferase-treated mice.[4][7] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

PHD Enzyme Inhibition Assay

The inhibitory activity of this compound against PHD enzymes was determined using purified enzymes.

Protocol Details:

-

Enzymes: Purified full-length PHD1, PHD2, and PHD3 were used.[4]

-

Inhibitor: this compound was tested at various concentrations.

-

Substrates: The reaction mixture included a synthetic HIF-1α peptide and [2-¹⁴C]2-oxoglutarate.[4]

-

Reaction Conditions: The assay was performed in a reaction buffer containing FeNH₄SO₄.[4]

-

Measurement: Enzyme activity was determined by quantifying the amount of radiolabeled product formed.

FIH Inhibition Assay

The selectivity of this compound was assessed against the structurally related enzyme FIH.

Protocol Details:

-

Enzyme: Purified glutathione transferase-tagged full-length FIH (amino acids 1 to 350) was used.[4][7]

-

Peptide Substrate: A synthetic HIF-1α peptide corresponding to residues Asp788 to Leu822 was utilized.[4][7]

-

Incubation: Compounds were preincubated with 17.1 nM FIH for 30 minutes, followed by a 10-minute incubation with 1 µM [2-¹⁴C]2-oxoglutarate in the presence of 10 µM FeNH₄SO₄ in the reaction buffer.[4][7]

In Vivo Rat Model of Inflammation-Induced Anemia

This model was used to evaluate the therapeutic potential of this compound in a disease-relevant context.

Protocol Details:

-

Animal Model: An inflammation-induced anemia model in rats was utilized.[1]

-

Treatment: this compound was administered orally at a dose of 100 µmol/kg once a day for 14 days.[1][4]

-

Comparator: An exogenous erythropoietin receptor agonist was used as a comparator at intermittent high doses (50 µg/kg i.p.).[1][4]

-

Analysis: Hematological parameters including reticulocytes, hemoglobin, and hematocrit were measured.[4]

In Vivo Mouse Studies

These studies aimed to assess the pharmacodynamic effects of this compound in mice.

Protocol Details:

-

Animals: Balb/C mice were used.[4]

-

Dosing: this compound was administered orally at doses of 30, 100, and 300 µmol/kg.[4]

-

Pharmacodynamic Readout: Plasma erythropoietin concentrations were measured 6 hours after dosing. For hematological effects, the 100 µmol/kg dose was administered on 5 consecutive days, and blood was collected on day 8 for analysis.[4]

Conclusion

The preclinical data for this compound demonstrates its potent and selective inhibition of PHD enzymes, leading to the stabilization of HIF-1α and subsequent stimulation of erythropoiesis. The in vivo studies in rodent models of anemia further support its potential as a therapeutic agent for the treatment of anemia. These findings provide a strong rationale for the clinical development of this compound and similar PHD inhibitors.

References

- 1. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (this compound), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]

JNJ-42041935: A Technical Whitepaper on a Potent Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42041935, with the CAS number 1193383-09-3, is a potent and selective small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] Developed through structure-based drug design, this compound has emerged as a valuable pharmacological tool for investigating the therapeutic potential of PHD inhibition in conditions such as anemia, ulcerative colitis, and ischemic diseases.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a 2-oxoglutarate competitive, reversible, and selective inhibitor of the PHD enzymes.[1][2] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event targets HIF-α for ubiquitination and subsequent proteasomal degradation. By inhibiting PHD activity, this compound prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF-α/β heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.

Quantitative Pharmacological Data

This compound exhibits potent inhibitory activity against multiple PHD isoforms. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Enzyme Inhibition Data

| Target Enzyme | Parameter | Value | Reference |

| PHD1 (full-length) | pKi | 7.91 ± 0.04 | [2][3] |

| PHD2 (full-length) | pKi | 7.29 ± 0.05 | [2][3] |

| PHD3 (full-length) | pKi | 7.65 ± 0.09 | [2][3] |

| PHD2 (amino acids 181-417) | pIC50 | 7.0 ± 0.03 | [2][3] |

| Factor Inhibiting HIF (FIH) | pIC50 | ~ 4 | [4] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Inflammation-induced anemia (Rat) | 100 µmol/kg, p.o., once daily for 14 days | Effective in reversing anemia | [1][3] |

| Balb/C Mice | 100 µmol/kg p.o. for 5 consecutive days | 2-fold increase in reticulocytes, 2.3 g/dl increase in hemoglobin, 9% increase in hematocrit | [2][3] |

| Luciferase Reporter Mice | Single oral dose of 300 µmol/kg | 2.2 ± 0.3-fold increase in peritoneal bioluminescence after 2 hours | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of this compound.

In Vitro PHD Enzyme Inhibition Assay

A general workflow for determining the inhibitory potency of this compound against PHD enzymes is outlined below.

Protocol for FIH Inhibition Assay:

The potency of this compound against the structurally related enzyme Factor Inhibiting HIF (FIH) was assessed as a measure of selectivity.[2][3]

-

Enzyme and Substrate Preparation : Purified glutathione transferase-tagged full-length FIH (amino acids 1 to 350) and a synthetic HIF-1α peptide (residues Asp788 to Leu822) were used.[3]

-

Pre-incubation : this compound was pre-incubated with 17.1 nM FIH for 30 minutes.[2][3]

-

Reaction Initiation : The reaction was initiated by a 10-minute incubation with 1 µM [2-¹⁴C]2-oxoglutarate in the presence of 10 µM FeNH₄SO₄ in the reaction buffer.[2][3]

-

Detection and Analysis : The inhibition of FIH activity was determined by measuring the amount of incorporated radiolabeled 2-oxoglutarate.

In Vivo Animal Studies

Inflammation-Induced Anemia Model in Rats:

-

Model Induction : Anemia was induced in rats through an inflammatory stimulus (details of the stimulus are not specified in the provided search results).

-

Treatment : Rats were treated with this compound at a dose of 100 µmol/kg, administered orally once a day for 14 days.[1][3] A comparator group received an exogenous erythropoietin receptor agonist at 50 µg/kg i.p.[1][2]

-

Outcome Measures : Hematological parameters were assessed to determine the reversal of anemia.

Hematological Effects in Mice:

-

Dosing : Balb/C mice were administered this compound at a dose of 100 µmol/kg p.o. for 5 consecutive days.[3]

-

Blood Collection : Blood was collected on day 8 (3 days after the final dose) into EDTA-containing tubes.[3]

-

Analysis : Reticulocyte count, hemoglobin levels, and hematocrit were measured.[2][3]

Measurement of Plasma Erythropoietin in Mice:

-

Dosing : Balb/C mice were administered single oral doses of this compound at 30, 100, and 300 µmol/kg.[3]

-

Plasma Collection : Plasma was collected 6 hours after dosing.[3]

-

Analysis : Plasma erythropoietin concentrations were measured using an appropriate immunoassay.[3]

Selectivity Profile

This compound demonstrates significant selectivity for PHD enzymes over the related hydroxylase FIH, with a greater than 100-fold difference in inhibitory potency.[4] Furthermore, at concentrations of 1 and 10 µM, the compound showed minimal affinity for a range of other targets in commercial assay panels.[2][3]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of HIF prolyl hydroxylase enzymes. Its ability to stabilize HIF-α and stimulate the transcription of hypoxia-responsive genes has been demonstrated in both in vitro and in vivo models. The data presented in this technical guide underscore its utility as a research tool for exploring the therapeutic potential of PHD inhibition in various disease states. For drug development professionals, this compound represents a key pharmacological agent for validating the HIF pathway as a druggable target.

References

- 1. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (this compound), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

JNJ-42041935: A Technical Overview of its Interaction with Prolyl Hydroxylase Domain Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of JNJ-42041935 against the prolyl hydroxylase domain (PHD) enzymes 1, 2, and 3. This compound is a potent and selective inhibitor of the PHD family of enzymes, which are key regulators of the hypoxia-inducible factor (HIF) pathway.[1] This document summarizes the binding affinities (pKi), details the experimental methodologies for their determination, and illustrates the relevant biological pathways and experimental workflows.

Inhibitory Potency of this compound against PHD Isoforms

This compound demonstrates potent inhibition of the full-length PHD1, PHD2, and PHD3 enzymes.[2] The inhibitory constant (pKi) values are summarized in the table below. The compound acts as a 2-oxoglutarate competitive, reversible, and selective inhibitor of these enzymes.[1][3]

| Enzyme | pKi Value (Mean ± SEM) |

| PHD1 | 7.91 ± 0.04 |

| PHD2 | 7.29 ± 0.05 |

| PHD3 | 7.65 ± 0.09 |

Table 1: pKi values for this compound against full-length PHD1, PHD2, and PHD3 enzymes.[2][3]

PHD/HIF Signaling Pathway

The prolyl hydroxylase domain enzymes are critical cellular oxygen sensors that regulate the stability of the alpha subunit of the hypoxia-inducible factor (HIF-α).[4] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, PHD activity is inhibited due to the lack of its co-substrate, oxygen. This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of various genes involved in erythropoiesis, angiogenesis, and metabolism.[4] this compound mimics the hypoxic state by inhibiting PHDs, thereby stabilizing HIF-α.

Experimental Protocols

The determination of the pKi values for this compound against PHD isoforms involves a biochemical assay that measures the enzymatic activity of purified, full-length PHD enzymes. While the exact proprietary protocol may vary, the methodology is based on the principles of enzyme kinetics and competitive inhibition. The potency of this compound for the structurally related Factor Inhibiting HIF (FIH) is assessed by similar methods.[2]

Principle of the Assay

The assay quantifies the hydroxylation of a HIF-α peptide substrate by the PHD enzyme. This reaction consumes a co-substrate, 2-oxoglutarate ([2-¹⁴C]2-oxoglutarate), which is decarboxylated to succinate, releasing [¹⁴C]O₂. The amount of radioactivity released is proportional to the enzyme's activity. The inhibitory effect of this compound is determined by measuring the reduction in [¹⁴C]O₂ release in the presence of the compound.

Detailed Methodology

-

Enzyme and Substrate Preparation :

-

Purified, full-length recombinant human PHD1, PHD2, and PHD3 enzymes are used.

-

A synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α serves as the substrate.

-

[2-¹⁴C]2-oxoglutarate is used as the radiolabeled co-substrate.

-

This compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution for serial dilutions.

-

-

Reaction Mixture :

-

The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) at a physiological pH.

-

The mixture contains essential co-factors for PHD activity, including Fe(II) (e.g., from FeNH₄SO₄) and ascorbate.[2]

-

A specific concentration of the PHD enzyme and the HIF-1α peptide substrate are added to each reaction well.

-

-

Inhibition Assay :

-

Varying concentrations of this compound are pre-incubated with the PHD enzyme for a defined period (e.g., 30 minutes) to allow for binding.[2]

-

The enzymatic reaction is initiated by the addition of [2-¹⁴C]2-oxoglutarate.[2]

-

The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at a controlled temperature.[2]

-

-

Detection and Data Analysis :

-

The reaction is terminated, and the released [¹⁴C]O₂ is captured and quantified using a scintillation counter.

-

The enzyme activity at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the concentration of the 2-oxoglutarate substrate. The pKi is the negative logarithm of the Ki.

-

References

- 1. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (this compound), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of prolyl hydroxylase domain 3 (PHD3): protein biochemistry and the development of inhibitors [dash.harvard.edu]

JNJ-42041935: A Potent, 2-Oxoglutarate Competitive Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-42041935 is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a 2-oxoglutarate competitive inhibitor, its quantitative inhibitory profile, and detailed experimental protocols for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in the investigation and potential application of this compound.

Introduction

The hypoxia-inducible factor (HIF) pathway is a critical cellular signaling cascade that responds to changes in oxygen availability. The stability and activity of the HIF-α subunit are primarily regulated by a family of 2-oxoglutarate (2-OG) and iron-dependent dioxygenases known as prolyl hydroxylase domain enzymes (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic states, the lack of oxygen as a co-substrate limits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism.